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  • Product: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
  • CAS: 1704069-09-9

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid: A Technical Guide

Executive Summary & Strategic Context (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a highly specialized organoboron building block. In modern drug discovery, this compound is frequently utilized as a critic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a highly specialized organoboron building block. In modern drug discovery, this compound is frequently utilized as a critical intermediate via Suzuki-Miyaura cross-coupling to synthesize advanced coumarin derivatives[1]. These downstream coumarin-based molecules have been heavily investigated for their potent antitumor activity, specifically targeting steroid sulfatase in breast cancer models[2],[3].

For researchers synthesizing this intermediate, precise structural validation is paramount. Misassignment of the substitution pattern or failure to confirm the integrity of the labile N-methoxysulfamoyl and boronic acid functional groups can lead to catastrophic failures in subsequent cross-coupling steps. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this molecule, detailing the quantum mechanical and electronic causalities behind each signal.

Structural Symmetry and Spin System Analysis

Before analyzing the raw chemical shifts, an application scientist must evaluate the molecule's symmetry. The core benzene ring is substituted at the 1, 3, 4, and 5 positions.

  • Axis of Symmetry: The molecule possesses a local C2v​ -like plane of symmetry running through the C1-C4 axis.

  • Magnetic Equivalence: Because of this symmetry, the methyl groups at positions 3 and 5 are chemically and magnetically equivalent. Similarly, the aromatic protons at positions 2 and 6 ( H2​ and H6​ ) are equivalent.

  • Spin-Spin Coupling: Due to the equivalence of H2​ and H6​ , and the lack of adjacent protons (positions 1, 3, 4, and 5 are fully substituted), the aromatic region will present a single, uncoupled singlet rather than a complex multiplet.

1 H NMR Chemical Shifts: Predictive Causality

The 1 H NMR spectrum (typically acquired in DMSO- d6​ to prevent the rapid dehydration of the boronic acid to its boroxine anhydride) is defined by five distinct environments.

Table 1: 1 H NMR Chemical Shift Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality & Electronic Effects
-NH- ~10.00Singlet (br)1HSulfonamide NHHighly deshielded by the strong electron-withdrawing −SO2​ group and electronegative methoxy oxygen.
-B(OH) 2​ ~8.15Singlet (br)2HBoronic acid OHDeshielded via hydrogen bonding with DMSO; broad due to chemical exchange.
H-2, H-6 ~7.60Singlet2HAromatic CHSymmetric equivalence. Deshielded by the magnetic anisotropy of the adjacent −B(OH)2​ group.
-OCH 3​ ~3.75Singlet3HMethoxyStrongly deshielded by the directly attached oxygen atom.
Ar-CH 3​ ~2.65Singlet6H3,5-DimethylsSymmetric equivalence. Slightly deshielded beyond typical benzylic methyls due to the ortho −SO2​ group.

Note: Exact empirical shifts may vary by ±0.05 ppm depending on sample concentration and exact temperature.

Causality of the Aromatic Singlet

The H2​/H6​ protons appear significantly downfield (~7.60 ppm) compared to standard benzene (7.27 ppm). While the 3,5-dimethyl groups provide a slight inductive shielding effect ( +I ), this is overwhelmingly counteracted by the anisotropic deshielding effect of the ortho-boronic acid group and the para-sulfamoyl group.

Shift_Causality H2H6 H2/H6 Protons (~7.60 ppm) BOH -B(OH)2 Group Anisotropic Deshielding BOH->H2H6 ortho-effect CH3 3,5-Dimethyls Inductive Shielding (+I) CH3->H2H6 meta-effect SO2 -SO2NHOCH3 Group Electron Withdrawal (-M, -I) SO2->H2H6 para-effect

Figure 1: Electronic and anisotropic effects governing H2/H6 chemical shifts.

13 C NMR Chemical Shifts & The Quadrupolar Challenge

The 13 C NMR spectrum presents a specific technical challenge inherent to all organoboron compounds: Quadrupolar Relaxation .

The C1 carbon is directly attached to a Boron atom. Natural boron consists of ~80% 11 B (Spin I=3/2 ) and ~20% 10 B (Spin I=3 ). The rapid quadrupolar relaxation of the 11 B nucleus induces efficient spin-spin relaxation ( T2​ ) in the adjacent 13 C nucleus. According to authoritative principles of , this causes the C1 signal to broaden significantly, often blending into the baseline if standard acquisition parameters are used.

Table 2: 13 C NMR Chemical Shift Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift (δ, ppm)Carbon TypeCausality & Structural Notes
C-4 ~141.0Quaternary ( Cq​ )Strongly deshielded by the electron-withdrawing −SO2​ group.
C-3, C-5 ~139.5Quaternary ( Cq​ )Substituted by methyls; symmetric equivalence.
C-1 ~135.0 (broad)Quaternary ( Cq​ -B)Critical: Broadened by 11 B quadrupolar relaxation.
C-2, C-6 ~133.0Methine (CH)Aromatic carbons; symmetric equivalence.
-OCH 3​ ~64.5Methyl ( CH3​ )Deshielded by the highly electronegative oxygen atom.
Ar-CH 3​ ~23.0Methyl ( CH3​ )Typical benzylic methyl shift, symmetric equivalence (2 carbons).

Self-Validating Experimental Protocols

To ensure scientific integrity, an application scientist does not rely solely on 1D chemical shifts. The following protocols establish a self-validating system for structural confirmation.

Protocol A: D2​O Exchange for Labile Proton Validation

This workflow definitively distinguishes the −NH− and −B(OH)2​ protons from the aromatic backbone.

  • Baseline Acquisition: Dissolve 5-10 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Acquire a standard 16-scan 1 H NMR spectrum.

  • Deuterium Introduction: Add 15 μL of D2​O directly to the NMR tube.

  • Equilibration: Cap the tube, invert 5-6 times to ensure homogeneous mixing, and let sit for 2 minutes.

  • Validation Acquisition: Re-acquire the 1 H NMR spectrum.

  • Causality Analysis: The signals at ~10.00 ppm ( −NH− ) and ~8.15 ppm ( −B(OH)2​ ) will disappear due to rapid chemical exchange with deuterium, forming −ND− and −B(OD)2​ . The aromatic singlet at ~7.60 ppm will remain unchanged, proving its carbon-bound nature.

Protocol B: Optimized 13 C Acquisition for Quadrupolar Carbons

To resolve the elusive C1 carbon attached to the boronic acid:

  • Concentration: Use a highly concentrated sample (≥ 30 mg in 0.6 mL DMSO- d6​ ).

  • Relaxation Delay ( D1​ ): Increase the relaxation delay to 3.0 seconds . Causality: Quaternary carbons lack attached protons, making dipole-dipole longitudinal relaxation ( T1​ ) inefficient. A longer D1​ ensures complete recovery of magnetization between pulses.

  • Scan Accumulation: Increase the number of scans (NS) to ≥ 1024. Causality: High signal-to-noise is mathematically required to differentiate the quadrupolar-broadened C1 peak from the spectral baseline.

NMR_Workflow A 1. Sample Preparation (DMSO-d6, ≥30 mg) B 2. 1D Acquisition (1H & Optimized 13C) A->B C 3. D2O Exchange (Validate NH & OH) B->C D 4. 2D Correlation (HSQC & HMBC) C->D E 5. Structural Validation (Confirm C1 & C4) D->E

Figure 2: Self-validating NMR acquisition workflow for structural confirmation.

Two-Dimensional (2D) NMR Validation

For absolute authoritative grounding, 2D NMR must be employed to lock in the quaternary assignments:

  • HSQC (Heteronuclear Single Quantum Coherence): Will show a direct correlation between the proton singlet at ~7.60 ppm and the carbon signal at ~133.0 ppm, confirming the C2​/C6​ assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): The Ar- CH3​ protons (~2.65 ppm) will show strong 3-bond ( 3JCH​ ) correlations to C2​/C6​ (~133.0 ppm) and C4​ (~141.0 ppm), and a 2-bond ( 2JCH​ ) correlation to C3​/C5​ (~139.5 ppm). This definitively maps the entire substituted ring system without relying solely on predictive software.

References

  • Novel coumarin derivative having antitumor activity (EP1982982A1)
  • Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials Dennis G. Hall, Wiley-VCH[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., et al., John Wiley & Sons[Link]

  • Quadrupolar relaxation in NMR spectroscopy Progress in Nuclear Magnetic Resonance Spectroscopy[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid in Medicinal Chemistry & Drug Discovery

Executive Summary The compound (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a highly specialized, bifunctional building block utilized in modern drug discovery. It serves as a modular reagent for installing...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a highly specialized, bifunctional building block utilized in modern drug discovery. It serves as a modular reagent for installing a conformationally restricted, metabolically stable sulfonamide bioisostere onto various molecular scaffolds via palladium-catalyzed cross-coupling. This application note details the structural rationale behind its design, the physicochemical advantages of the N-methoxysulfamoyl pharmacophore, and a robust, self-validating protocol for its incorporation via Suzuki-Miyaura coupling.

Structural Rationale & Pharmacophore Properties

The architecture of this building block is engineered to solve specific medicinal chemistry challenges, particularly those related to target affinity, membrane permeability, and metabolic liability.

A. The 3,5-Dimethyl Steric Shield

The methyl groups at the C3 and C5 positions are situated ortho to the sulfamoyl group at C4. This flanking substitution provides severe steric hindrance around the sulfonamide axis.

  • Causality in Drug Design : The steric bulk restricts the dihedral angle of the C–S bond, locking the sulfonamide in an orthogonal conformation relative to the phenyl ring. This pre-organization minimizes the entropic penalty upon binding to target proteins (e.g., metalloenzymes or GPCRs). Furthermore, the ortho-methyls act as a physical shield, protecting the aromatic ring from oxidative metabolism (e.g., CYP450-mediated epoxidation) and the sulfonamide from enzymatic cleavage.

B. The N-Methoxysulfamoyl Bioisostere

Primary sulfonamides (-SO₂NH₂) are classic pharmacophores but suffer from poor lipophilicity and are prone to N-glucuronidation. Replacing the proton with a methoxy group (-SO₂NHOCH₃) fundamentally alters the physicochemical profile.

  • Causality in Drug Design : The electron-withdrawing nature of the oxygen atom lowers the pKa of the sulfonamide nitrogen from ~10.0 to approximately 7.5–8.0. At physiological pH (7.4), this moiety exists in an equilibrium between its neutral and ionized states. This optimized pKa enhances membrane permeability (improving oral bioavailability) while retaining the ability to act as a potent hydrogen bond donor/acceptor in the target binding pocket[1].

C. The Boronic Acid Handle

Located at the C1 position, the boronic acid is unhindered by the meta-methyl groups, making it highly accessible for C–C bond formation. However, the electron-withdrawing nature of the para-sulfamoyl group makes the boronic acid slightly susceptible to protodeboronation, necessitating specific catalytic conditions[2].

Rationale Struct 3,5-Dimethyl-4-(N-methoxysulfamoyl)phenyl Pharmacophore M1 3,5-Dimethyl Substitution Struct->M1 M2 N-Methoxy Modification Struct->M2 E1 Steric Shielding of Sulfonamide M1->E1 E2 Lowered pKa (~7.5 - 8.0) M2->E2 O2 Metabolic Stability (Blocked N-Glucuronidation) M2->O2 Blocks conjugation O1 Restricted C-S Rotation (Entropic Benefit) E1->O1 E1->O2 O3 Improved Membrane Permeability E2->O3

Figure 1: Logical relationship between structural features and pharmacological benefits.

Quantitative Data: Pharmacophore Comparison

The table below summarizes the physicochemical shifts achieved by utilizing the 3,5-dimethyl-N-methoxysulfamoyl motif compared to a standard primary sulfonamide.

PropertyPrimary Sulfonamide (-SO₂NH₂)N-Methoxysulfonamide (-SO₂NHOCH₃)3,5-Dimethyl-4-(N-methoxysulfamoyl)
Typical pKa ~10.0~7.5 - 8.5~7.5 - 8.0
C-S Bond Rotation FreeFreeRestricted (Orthogonal)
Lipophilicity (LogD at pH 7.4) LowModerateHigh
Primary Metabolic Liability N-glucuronidationReducedHighly shielded / Blocked
Suzuki Coupling Efficiency HighHighHigh (Unhindered at C1)

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To successfully integrate this building block into an aryl or heteroaryl core, the coupling conditions must suppress protodeboronation (driven by the electron-deficient nature of the boronic acid) and homocoupling. The use of dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos is highly recommended to accelerate the oxidative addition and transmetalation steps[2].

A. Reagents and Materials
  • Electrophile : Aryl or Heteroaryl Halide (Bromide or Chloride) (1.0 equiv)

  • Nucleophile : (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (1.2 – 1.5 equiv)

  • Catalyst : Pre-formed XPhos Pd G2 (0.02 equiv) or Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv)

  • Base : Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

  • Solvent : 1,4-Dioxane / H₂O (4:1 v/v)

B. Step-by-Step Methodology (Self-Validating System)
  • Reaction Assembly : In an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, charge the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst (2 mol%).

  • Degassing (Critical Step) : Add the 1,4-Dioxane/H₂O solvent mixture. Degas the resulting suspension thoroughly by sparging with inert argon gas for 15 minutes, or via three freeze-pump-thaw cycles.

    • Causality: Oxygen acts as an oxidant that promotes the Pd-catalyzed homocoupling of the boronic acid, which depletes the reagent and generates a biaryl impurity that is notoriously difficult to separate from the desired product[3].

  • Thermal Activation : Seal the vessel and heat the mixture to 90 °C in an oil bath or heating block.

  • In-Process Monitoring : After 2 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of acetonitrile, filter through a syringe filter, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the aryl halide is consumed. Do not over-heat; prolonged heating post-conversion increases the risk of protodeboronation of any remaining boronic acid, complicating purification.

  • Work-Up : Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The N-methoxy group provides a distinct UV chromophore and shifts the retention factor (Rf) significantly compared to the starting halide, allowing for straightforward isolation.

G A Aryl Halide Core (Scaffold) C Suzuki-Miyaura Cross-Coupling (Pd-Catalyzed) A->C B (4-(N-methoxysulfamoyl)- 3,5-dimethylphenyl)boronic acid B->C D Lead Compound (Conformationally Locked) C->D E In Vitro Pharmacology (Target Binding) D->E F ADME Profiling (Metabolic Stability) D->F

Figure 2: Synthetic workflow integrating the boronic acid into a hit-to-lead discovery pipeline.

References

  • Barder TE, Walker SD, Martinelli JR, Buchwald SL. "Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure." Journal of the American Chemical Society. 2005;127:4685-4696. URL:[Link][2]

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs Technical Resources. URL: [Link][3]

  • Kawamura T, et al. "Development and cellular application of visible-light-controllable HNO releasers based on caged Piloty's acid." RSC Advances. 2018;8:29955-29960. (Discusses the physicochemical properties and pKa of N-alkoxysulfonamides). URL:[Link][1]

Sources

Application

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

An Application Guide for the Strategic Use of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid in Active Pharmaceutical Ingredient (API) Synthesis Boronic acids and their derivatives have become indispensable tool...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Strategic Use of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid in Active Pharmaceutical Ingredient (API) Synthesis

Boronic acids and their derivatives have become indispensable tools in the synthesis of complex organic molecules, largely due to their versatile reactivity, general stability, and relatively low toxicity.[1] Within the pharmaceutical industry, their primary role is as a key coupling partner in the Palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for constructing carbon-carbon bonds, particularly for creating the biaryl and heteroaryl-aryl scaffolds that are prevalent in many modern APIs.[1][2]

This guide focuses on a specific, highly functionalized intermediate: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid . This reagent is not merely a structural building block; its unique combination of features offers strategic advantages in drug design and synthesis. The boronic acid moiety serves as the reactive handle for cross-coupling. The 3,5-dimethylphenyl core provides a rigid, sterically defined scaffold. Critically, the N-methoxysulfamoyl group [(S(=O)₂N(OCH₃))] imparts specific electronic and physicochemical properties that can influence the pharmacokinetic profile of the final API, potentially improving solubility or metabolic stability. This document provides a detailed overview of its properties, a robust protocol for its synthesis, and a comprehensive guide to its application in API synthesis via Suzuki-Miyaura coupling.

Physicochemical and Handling Properties

Proper handling and storage are paramount to maintaining the integrity and reactivity of this boronic acid intermediate. Like many boronic acids, it is susceptible to dehydration to form a cyclic anhydride trimer (boroxine), which can impact reactivity.[3]

PropertyDataReference / Notes
IUPAC Name (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid-
Molecular Formula C₉H₁₄BNO₅S-
Molecular Weight 259.08 g/mol -
CAS Number Not broadly available. A close analog, (3,5-Dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, is CAS 1704069-04-4.[4]
Appearance Typically a white to off-white solid.General observation for arylboronic acids.
Solubility Soluble in polar organic solvents (e.g., Methanol, THF, Dioxane). Limited solubility in water and nonpolar solvents.[5]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep away from moisture and oxidizing agents.[4]

Part 1: Synthesis Protocol for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

The synthesis of arylboronic acids is a well-established process, typically involving a lithium-halogen exchange followed by borylation.[6] The following protocol outlines a reliable method starting from a suitable aryl bromide precursor.

Workflow for Boronic Acid Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Borylation A 3,5-Dimethylaniline B Chlorosulfonation A->B H₂SO₄, SOCl₂ C Amination with Methoxyamine B->C NH₂OCH₃, Base D Bromination C->D NBS or Br₂ E Aryl Bromide Precursor D->E F Aryl Bromide Precursor in Anhydrous THF G Lithium-Halogen Exchange F->G n-BuLi, -78°C H Borylation with Trialkyl Borate G->H B(OiPr)₃ or B(OMe)₃, -78°C to RT I Acidic Hydrolysis H->I aq. HCl J Final Boronic Acid Product I->J

Caption: Synthetic pathway for the target boronic acid.

Detailed Experimental Protocol: Borylation Step

This protocol assumes the starting material, 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide , has been previously synthesized and purified.

Materials:

  • 4-bromo-N-methoxy-2,6-dimethylbenzenesulfonamide (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, ~2.5 M in hexanes, 1.1 equiv)

  • Triisopropyl borate (B(O-iPr)₃, 1.2 equiv)

  • 2 M Hydrochloric Acid (aq. HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere of Nitrogen or Argon, add the aryl bromide precursor to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the aryl bromide in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate formed in the next step.

  • Lithiation: Add n-BuLi dropwise from the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Causality: The borate ester is formed at low temperature; warming to room temperature ensures the reaction goes to completion.

  • Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 2 M HCl to quench the reaction and hydrolyze the borate ester to the boronic acid. Stir vigorously for 1-2 hours.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Validation

Purifying boronic acids can be challenging due to their polarity and tendency to decompose on silica gel.[7]

  • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexanes mixture).[3]

  • Acid/Base Extraction: Dissolve the crude product in an organic solvent and extract into a basic aqueous solution (e.g., dilute NaOH, keeping pH < 11 to avoid potential side reactions). Wash the aqueous layer with an organic solvent (e.g., ether or toluene) to remove non-acidic impurities. Carefully re-acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can then be filtered.[8]

  • Validation: Purity should be assessed by ¹H NMR and LC-MS before use in subsequent steps.[9]

Part 2: Application in API Synthesis via Suzuki-Miyaura Coupling

The primary application of this intermediate is the construction of a biaryl linkage, a cornerstone of many pharmaceutical compounds. The following is a general yet robust protocol for a Suzuki-Miyaura cross-coupling reaction.

Workflow for Suzuki-Miyaura Cross-Coupling

BA (4-(N-methoxysulfamoyl)-3,5- dimethylphenyl)boronic acid Mix Reaction Mixture BA->Mix AH Aryl/Heteroaryl Halide (Ar-X, X=Br, I) AH->Mix Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->Mix Base Aqueous Base (e.g., K₂CO₃) Base->Mix Solv Solvent (e.g., Dioxane/H₂O) Solv->Mix Heat Heat (e.g., 80-100°C) Mix->Heat Prod Coupled API Precursor Heat->Prod

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Method

Application Note: Accelerated Suzuki-Miyaura Cross-Coupling via Microwave Synthesis with (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Abstract This technical guide provides a comprehensive protocol for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive protocol for the microwave-assisted Suzuki-Miyaura cross-coupling reaction utilizing (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid. Designed for researchers in medicinal chemistry and drug development, this document details a robust, high-speed synthetic method that leverages the principles of green chemistry. We will explore the mechanistic underpinnings of microwave-accelerated catalysis, provide a validated, step-by-step experimental workflow, and offer expert insights into reaction optimization and safety. The protocols described herein are designed to be self-validating, ensuring reproducibility and high-yield synthesis of biaryl compounds, which are crucial scaffolds in modern pharmaceuticals.

Introduction: The Synergy of Microwave Irradiation and Palladium Catalysis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and organoboron compounds to construct biaryl structures. These motifs are prevalent in pharmaceuticals, advanced materials, and agrochemicals. Traditional methods, however, often require long reaction times and elevated temperatures, leading to potential side product formation and significant energy consumption.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[1][2] By utilizing microwave irradiation, reactions experience rapid and uniform heating through direct interaction with polar molecules in the mixture, a process involving dipolar polarization and ionic conduction.[3] This volumetric heating leads to dramatic accelerations in reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[2][4]

The sulfonamide-substituted boronic acid, (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, is a valuable building block in medicinal chemistry. The sulfonamide group can act as a key hydrogen bond donor/acceptor, influencing molecular recognition and pharmacokinetic properties. The application of microwave synthesis to the coupling of this specific boronic acid allows for the rapid generation of diverse compound libraries, accelerating the drug discovery pipeline.

This application note provides a detailed protocol for the efficient coupling of this boronic acid with a representative aryl bromide, demonstrating the power and reliability of MAOS in complex molecule synthesis.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which facilitates this transfer.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst to re-enter the cycle.

Microwave irradiation dramatically accelerates this cycle. The rapid, uniform heating increases the frequency and energy of molecular collisions, significantly speeding up each step, particularly the often-sluggish oxidative addition.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex ar_x Ar-X ar_x->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar'(L_n) transmetalation->biaryl_pd_complex boronic_acid Ar'-B(OR)3- boronic_acid->transmetalation Base Activation reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 biaryl_product Ar-Ar' reductive_elimination->biaryl_product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This section provides a detailed, step-by-step methodology for the coupling of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid with 4-bromoanisole.

Materials and Equipment
  • Reactants:

    • (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

    • 4-Bromoanisole

    • Potassium Carbonate (K₂CO₃), anhydrous

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)

  • Solvents: 1,4-Dioxane, Degassed Deionized Water

  • Equipment:

    • Dedicated laboratory microwave reactor (e.g., CEM Discover, Biotage Initiator). Warning: Domestic microwave ovens must not be used for chemical synthesis due to lack of temperature/pressure controls and safety features.[6]

    • 10 mL microwave reaction vial with a snap cap and stir bar

    • Standard laboratory glassware, syringe, and balance

Reaction Workflow Diagram

Experimental_Workflow start Start: Assemble Reagents add_solids 1. Add Solids to Vial - Boronic Acid (1.2 equiv) - Aryl Bromide (1.0 equiv) - K₂CO₃ (2.0 equiv) - Pd(dppf)Cl₂ (3 mol%) start->add_solids add_solvents 2. Add Solvents - 1,4-Dioxane - Degassed H₂O (4:1 ratio) add_solids->add_solvents seal_vial 3. Seal Vial & Place in Microwave add_solvents->seal_vial irradiate 4. Microwave Irradiation - 120 °C - 15 minutes - High Stirring seal_vial->irradiate cool 5. Cool to Room Temperature irradiate->cool workup 6. Reaction Workup - Dilute with EtOAc - Wash with H₂O & Brine cool->workup purify 7. Purify Product - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End: Characterize Product purify->end

Figure 2: Step-by-step experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Procedure
  • Vial Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium carbonate (2.0 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equivalents, 3 mol%).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the aryl halide. Potassium carbonate is a cost-effective base sufficient for activating the boronic acid. Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of Suzuki couplings.[7]

  • Solvent Addition: Add 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a substrate concentration of approximately 0.2 M.

    • Rationale: A mixed aqueous/organic solvent system is highly effective for microwave Suzuki reactions. Dioxane solubilizes the organic reagents, while water helps dissolve the inorganic base and can accelerate the reaction.[8] The polarity of water also aids in efficient microwave heating.

  • Sealing and Irradiation: Securely seal the vial with a cap. Place the vial in the cavity of the laboratory microwave reactor. Set the reaction parameters to a temperature of 120 °C, a hold time of 15 minutes, and high stirring speed.

    • Rationale: A sealed vessel allows the reaction to be heated above the normal boiling point of the solvents, dramatically increasing the reaction rate. 120 °C is a typical temperature that provides sufficient energy for rapid conversion without causing significant degradation. Stirring is critical to ensure uniform temperature distribution and prevent localized overheating.[6]

  • Work-up and Isolation: After the irradiation is complete, allow the vial to cool to room temperature (most reactors have a compressed air cooling feature). Uncap the vial in a fume hood. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Summary of Reaction Parameters
ParameterRecommended ValueRationale & Notes
Temperature 120 - 150 °CBalances reaction speed with reagent stability. Higher temperatures can sometimes be used for less reactive halides (e.g., chlorides).[9]
Time 10 - 20 minutesSufficient for most aryl bromide couplings. Reaction can be monitored by TLC or LC-MS to determine the optimal time.[10]
Catalyst Loading 2 - 5 mol%Lower loadings may be possible with highly optimized systems, but 3% is a robust starting point.
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃ is often sufficient. Stronger bases like Cs₂CO₃ may be needed for less reactive or sterically hindered substrates.
Solvent System Dioxane/H₂O, EtOH/H₂O, MeCN/H₂OThe choice depends on substrate solubility and dielectric properties. Alcohols and water are excellent microwave absorbers.[8]

Safety, Troubleshooting, and Best Practices

4.1. Critical Safety Considerations

  • Use Dedicated Equipment: Never use a domestic kitchen microwave.[6] Laboratory reactors are built with reinforced cavities, pressure/temperature sensors, and safety interlocks to prevent accidents.

  • Sealed Vessel Reactions: Be aware that heating solvents in a sealed vessel generates significant pressure. Do not exceed the recommended fill volume for the reaction vial (typically ~50% of total volume).

  • Reaction Kinetics: Microwave heating can accelerate reactions exponentially. If you are unsure about a reaction's exothermicity, start with a small scale and a lower temperature.[6]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling reagents and operating the microwave reactor.

4.2. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature/time.3. Ineffective base.1. Use fresh catalyst or a different pre-catalyst.2. Increase temperature in 10-20 °C increments or increase reaction time.3. Switch to a stronger base like Cs₂CO₃.
Side Product Formation 1. Homo-coupling of boronic acid.2. Reaction temperature too high.3. Degradation of starting material.1. Ensure the reaction mixture is properly degassed to remove oxygen.2. Lower the reaction temperature.3. Decrease reaction time.
Inconsistent Results 1. Non-uniform heating.2. Inconsistent reagent quality.1. Ensure stirring is vigorous and constant.2. Use high-purity, anhydrous reagents and solvents where appropriate.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the field of organic chemistry, providing a rapid, efficient, and environmentally conscious method for complex molecular construction. The protocol detailed here for the Suzuki-Miyaura coupling of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid demonstrates the practical application of this technology. By leveraging the principles of microwave heating and palladium catalysis, researchers can significantly accelerate their discovery efforts, generating crucial biaryl compounds in a fraction of the time required by conventional methods. Adherence to the outlined procedures and safety guidelines will ensure reproducible, high-yield results, making MAOS an indispensable tool in the modern drug development laboratory.

References

  • International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS).
  • Journal of Chemistry. (2024, January 15). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Mahmoud, A. R. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches.
  • Baxendale, I. R., et al. (2006, April 4).
  • SciELO.
  • Henary, M., et al. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • CEM Corporation.
  • Wang, Z., et al. (2006, October 23).
  • Demeunynck, M., et al. (2024, September 12). One-Pot, Multi-Component Green Microwave-Assisted Synthesis of Bridgehead Bicyclo[4.4.0]boron Heterocycles and DNA Affinity Studies. MDPI.
  • PMC. (2024, June 14). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • ACS Publications. Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Ghavre, M., et al. (2013, January 25). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
  • Organic Chemistry Portal. Suzuki Coupling.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid Suzuki coupling

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Substrate Focus: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid As a Senior Application Scientist, I have designed this technical guide to addres...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Substrate Focus: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical liabilities of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid. This substrate frequently causes stalled reactions and poor yields due to its unique electronic and structural properties.

Overview & Mechanistic Challenges

When incorporating this specific building block into drug scaffolds, researchers must navigate a dual challenge:

  • Electronic Deficiency: The strongly electron-withdrawing N-methoxysulfamoyl group pulls electron density away from the aromatic ring. This weakens the C-B bond, making the substrate highly susceptible to base-catalyzed 1[1].

  • Acidic Interference: The N-H proton of the methoxysulfamoyl group is acidic. Under standard basic conditions, it deprotonates to form a nucleophilic anion that can 2 by coordinating to the empty sites on the Pd(II) intermediate[2].

Pathway Visualization

To understand the causality behind experimental failures, review the competing mechanistic pathways below. Your reaction conditions directly dictate which pathway dominates.

G Start Substrate: (4-(N-methoxysulfamoyl)- 3,5-dimethylphenyl)boronic acid Base Addition of Base (e.g., Na2CO3, KF) Start->Base Path1 Productive Pathway: Rapid Transmetalation Base->Path1 Anhydrous, Mild Base (KF) Path2 Degradation Pathway 1: Protodeboronation Base->Path2 Aqueous, High pH Path3 Degradation Pathway 2: Catalyst Poisoning Base->Path3 Deprotonation of -NH Product High Yield of Biaryl Product Path1->Product Byproduct Ar-H Byproduct (Loss of Boronic Acid) Path2->Byproduct Stalled Stalled Catalytic Cycle (Unreacted Aryl Halide) Path3->Stalled

Caption: Mechanistic pathways in the Suzuki coupling of N-methoxysulfamoyl boronic acids.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows complete consumption of the boronic acid, but my yield is <10%. The major peak corresponds to the des-borylated arene (Ar-H). What is happening? A: You are observing protodeboronation. Under basic conditions, the boronic acid forms a reactive boronate anion [ArB(OH)3]-. Because the N-methoxysulfamoyl group pulls electron density away from the aromatic ring, the C-B bond is severely destabilized, leading to rapid3[3]. This is a hallmark issue for4[4].

Q: How do I prevent protodeboronation for this specific substrate? A: You must outcompete the degradation pathway by accelerating the transmetalation step while minimizing the concentration of the reactive boronate anion.

  • Avoid aqueous bases: Water accelerates protodeboronation. Switch to strictly anhydrous conditions[1].

  • Use mild, fluoride-based bases: Replace strong bases (NaOH, Na2CO3) with anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF). Fluoride activates the boronic acid by forming a stable trifluoroborate-like intermediate that transmetalates rapidly without inducing basic hydrolysis[4].

  • Employ highly active pre-catalysts: Use bulky, electron-rich ligands (e.g., XPhos Pd G3) to facilitate rapid oxidative addition and transmetalation, ensuring the catalytic cycle turns over faster than the boronic acid can degrade[1].

Q: I switched to anhydrous conditions, but my reaction is now stalling with unreacted aryl halide remaining. Why? A: This is likely catalyst poisoning. The N-methoxysulfamoyl group (-SO2NHOMe) contains an acidic proton. Even mild bases can partially deprotonate this nitrogen. The resulting sulfonamide anion is a strong nucleophile that can coordinate to the empty coordination sites on the Pd(II) intermediate, preventing the boronic acid from binding and stalling the transmetalation step[2]. To resolve this, use a non-coordinating solvent (like 1,4-Dioxane or THF) and ensure your catalyst loading is slightly higher (5-10 mol%) to compensate for partial deactivation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the yield of the desired biaryl product versus the Ar-H byproduct.

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Ar-H Byproduct (%)
1Pd(PPh3)4Na2CO3 (2M aq)Toluene / H2O90< 5> 85
2Pd(dppf)Cl2K2CO31,4-Dioxane / H2O802265
3XPhos Pd G3K3PO4Anhydrous Dioxane805825
4XPhos Pd G3KFAnhydrous THF6089 < 5

Data Insight: The table illustrates the critical shift from aqueous strong bases (Entry 1) to anhydrous mild fluoride bases (Entry 4) to suppress C-B bond cleavage while maintaining catalytic turnover.

Self-Validating Experimental Protocol

This protocol is engineered to maximize yield by utilizing anhydrous fluoride activation and a highly active Buchwald pre-catalyst.

Materials Required:

  • Aryl halide (1.0 equiv)

  • (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (1.5 equiv)

  • XPhos Pd G3 (0.05 equiv)

  • Anhydrous Potassium Fluoride (KF) (3.0 equiv, spray-dried)

  • Anhydrous THF (degassed)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Transfer to a nitrogen-filled glovebox or maintain under strict argon flow.

    • Causality: Strict exclusion of water is mandatory to prevent hydrolytic protodeboronation[1].

  • Reagent Charging: Add the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), anhydrous KF (3.0 mmol), and XPhos Pd G3 (0.05 mmol) to the vessel.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed THF. Seal the vessel with a Teflon-lined septum cap.

    • Causality: Degassing removes dissolved oxygen, preventing the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Transfer the vial out of the glovebox and place it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 4 to 6 hours.

    • Self-Validation Check 1: The reaction mixture should transition from a pale yellow to a dark reddish-brown homogeneous solution within 15 minutes as the active Pd(0) species is generated.

  • In-Process Monitoring: At 4 hours, withdraw a 10 µL aliquot via syringe under positive argon pressure, dilute in LC-MS grade MeCN, and analyze.

    • Self-Validation Check 2: A successful catalytic cycle is validated by the complete consumption of the aryl halide peak on the UV trace, coupled with a mass chromatogram showing <5% relative abundance of m/z 215 (the Ar-H protodeboronation byproduct).

  • Workup: Cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl sulfonamide.

References

  • Technical Support Center: Managing Protodeboryl
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction, NIH PMC,
  • Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids, ACS Public
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry, MDPI,

Sources

Optimization

Technical Support Center: Troubleshooting (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS: 1704069-09-9).

This bifunctional building block is highly valued in drug development for introducing a protected sulfonamide pharmacophore. However, its unique substitution pattern presents significant steric challenges. The C3 and C5 methyl groups flank the C4 N-methoxysulfamoyl moiety, creating a rigid steric shield. Furthermore, the overall molecular bulk can impede the transmetalation step of the C1 boronic acid. This guide provides field-proven, causality-driven troubleshooting strategies to overcome these steric barriers.

Data Summary: Impact of Reaction Optimization

Before diving into the specific protocols, review the quantitative data below. It highlights how shifting from standard conditions to sterically-optimized pathways drastically improves reaction yields for this specific substrate.

Table 1: Quantitative Impact of Reaction Optimization on Hindered Substrates

Reaction TypeStandard ConditionStandard YieldOptimized ConditionOptimized Yield
Suzuki-Miyaura Coupling Pd(PPh3)4, K2CO3, Toluene< 20%Pd2(dba)3, XPhos , K3PO4, Dioxane/H2O85 - 95%
N-Alkylation K2CO3, MeI, DMF, 25°C< 5%KHMDS , MeI, DMSO, 60°C75 - 88%
N-O Bond Cleavage H2 (1 atm), Pd/C, MeOH0% (Recovery)SmI2 (4 eq), THF/H2O, 25°C> 90%
FAQ 1: Suzuki-Miyaura Coupling Inefficiencies

Q: Why is my Suzuki coupling with this boronic acid stalling at <20% conversion, even with prolonged heating and Pd(PPh3)4?

A: The failure lies in the transmetalation step. While the boronic acid at C1 is technically meta to the methyl groups, the rigid, bulky nature of the entire 3,5-dimethyl-4-sulfamoyl framework creates significant steric repulsion when interacting with the Pd(II)-aryl halide intermediate. Standard ligands like triphenylphosphine (PPh3) lack the steric bulk required to accelerate reductive elimination and the electron richness needed to stabilize the hindered transition state[1].

Solution: Transition to Buchwald-type dialkylbiaryl phosphine ligands, specifically XPhos or SPhos . These ligands feature a bulky biaryl backbone that prevents the formation of inactive Pd-bis(phosphine) complexes, ensuring a highly active monoligated Pd(0) species that can easily accommodate bulky boronic acids.

Protocol: XPhos-Mediated Suzuki Coupling

  • Preparation: In a flame-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (1.5 eq), Pd2(dba)3 (1 mol%), XPhos (2 mol%), and anhydrous K3PO4 (3.0 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v, 0.2 M). Causality note: The presence of water is critical for the formation of the reactive palladium-hydroxo complex, which facilitates the transmetalation of hindered boronic acids.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation: Monitor via LCMS. The disappearance of the aryl halide and the absence of protodeboronated starting material indicate a successful, complete coupling.

FAQ 2: Overcoming the Steric Shield During N-Alkylation

Q: I need to alkylate the sulfonamide nitrogen, but standard conditions (K2CO3/DMF) yield no product. How do I bypass the 3,5-dimethyl groups?

A: The two ortho-methyl groups at C3 and C5 physically block the trajectory of incoming electrophiles to the C4 nitrogen. Additionally, the adjacent N-methoxy oxygen donates electron density into the S-N bond, altering the pKa and nucleophilicity of the nitrogen [3]. Weak bases fail to fully deprotonate the hindered nitrogen, and standard solvents do not provide enough solvation energy to separate the resulting tight ion pair.

Solution: You must generate a fully "naked" sulfonamide anion. Use Potassium hexamethyldisilazide (KHMDS), a strong, non-nucleophilic base, in Dimethyl Sulfoxide (DMSO).

Protocol: Sterically Hindered N-Alkylation

  • Deprotonation: Dissolve the substrate in anhydrous DMSO (0.1 M) under argon. Cool to 0 °C. Add KHMDS (1.2 eq, 1M in THF) dropwise. Stir for 30 minutes to ensure complete anion formation.

  • Electrophile Addition: Add the alkyl halide (e.g., MeI or Allyl-Br, 3.0 eq) in one rapid portion.

  • Heating: Warm the reaction to 60 °C. Causality note: The elevated temperature provides the kinetic energy required to overcome the steric activation barrier imposed by the 3,5-dimethyl groups.

  • Workup: Quench with saturated aqueous NH4Cl to destroy excess base, then extract with EtOAc.

FAQ 3: Reductive Cleavage of the N-O Bond

Q: I want to cleave the N-methoxy group to reveal the primary sulfonamide. Hydrogenation (Pd/C) is completely unreactive. What is the alternative?

A: Heterogeneous catalysis (like Pd/C) requires the substrate to physically adsorb onto the solid metal surface. The 3,5-dimethyl groups act as a physical spacer, preventing the N-O bond from reaching the palladium surface.

Solution: Shift from heterogeneous hydrogenation to homogeneous Single-Electron Transfer (SET) reduction. Samarium(II) iodide (SmI2) is a powerful, solution-phase SET reagent that easily diffuses into the sterically hindered pocket to cleave the N-O bond [2].

Protocol: SmI2-Mediated N-O Cleavage

  • Setup: Dissolve the N-methoxysulfonamide substrate in anhydrous THF (0.05 M). Add a proton source (e.g., H2O or ethylene glycol, 10 eq).

  • Reduction: Purge with argon. Dropwise, add a freshly prepared solution of SmI2 in THF (0.1 M, 4.0 eq) at room temperature.

  • Self-Validation (Colorimetric): This reaction is visually self-validating. The deep blue color of SmI2 will immediately discharge to a pale yellow/colorless solution as it oxidizes to Sm(III). Continue adding SmI2 until the blue color persists for >5 minutes, indicating complete consumption of the N-O bond.

  • Workup: Quench with saturated aqueous Na2S2O3 and Rochelle's salt (potassium sodium tartrate). Causality note: Rochelle's salt chelates the samarium ions, preventing the formation of intractable emulsions during aqueous extraction.

Visualizing the Workflows

Workflow Start Target Reaction with (4-(N-methoxysulfamoyl)- 3,5-dimethylphenyl)boronic acid Suzuki Suzuki-Miyaura Coupling (C1) Start->Suzuki Alkylation N-Alkylation (C4 Sulfonamide) Start->Alkylation Cleavage N-O Bond Cleavage (Deprotection) Start->Cleavage S_Issue Issue: Sluggish Transmetalation due to overall bulk Suzuki->S_Issue A_Issue Issue: 3,5-Dimethyl groups block electrophile access Alkylation->A_Issue C_Issue Issue: Pd/C surface blocked by steric shield Cleavage->C_Issue S_Sol Solution: Use XPhos/SPhos + Pd2(dba)3 + K3PO4 S_Issue->S_Sol A_Sol Solution: KHMDS in DMSO + Unhindered Electrophile A_Issue->A_Sol C_Sol Solution: Homogeneous SET Reduction using SmI2 C_Issue->C_Sol

Decision tree for troubleshooting sterically hindered workflows.

Mechanism Substrate Hindered N-Methoxy Sulfonamide RadicalAnion Radical Anion Intermediate Substrate->RadicalAnion + SmI2 (1st SET) NitrogenRadical Nitrogen Radical + Methoxide RadicalAnion->NitrogenRadical N-O Bond Cleavage Product Primary/Secondary Sulfonamide NitrogenRadical->Product + SmI2 (2nd SET) + H+ source

SmI2-mediated Single-Electron Transfer (SET) mechanism for N-O bond cleavage.

References
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: Accounts of Chemical Research (via PMC / NIH) URL: [Link]

  • Title: Organophotocatalytic N–O Bond Cleavage of Weinreb Amides: Mechanism-Guided Evolution of a PET to ConPET Platform Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Copper(II)-Mediated, Site-Selective C(sp2)–H Sulfonamidation of 1-Naphthylamines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Column chromatography purification methods for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid. This molecule features a lipophilic 3,5-dimethylphenyl core flanked by two highly polar, hydrogen-bonding motifs: a boronic acid group and an N-methoxysulfamoyl group. This amphiphilic nature requires precise control over stationary phase chemistry and mobile phase pH to prevent degradation, streaking, and poor recovery.

Diagnostic Workflow

G A Crude Mixture: (4-(N-methoxysulfamoyl)- 3,5-dimethylphenyl)boronic acid B Assess Sample Polarity & Solubility A->B C Reverse-Phase (C18) Chromatography B->C High Polarity / Water Soluble D Normal-Phase (Silica) Chromatography B->D Low Polarity / Organic Soluble E Add 0.1% Formic Acid to Mobile Phase C->E Optimize Peak Shape F Severe Streaking Observed? D->F G Use Boric Acid-Impregnated Silica Gel F->G Yes H Convert to Pinacol Ester (Bpin) for Purification F->H If streaking persists

Caption: Workflow for selecting the optimal chromatography method for boronic acid purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does this specific molecule streak so severely on standard normal-phase silica gel? A1: The severe streaking is caused by a dual-anchoring effect. The boronic acid moiety (-B(OH)₂) acts as a Lewis acid, undergoing reversible covalent binding with the acidic silanol groups on the silica gel surface ()[1]. Concurrently, the acidic proton of the N-methoxysulfamoyl group engages in strong dipole-dipole interactions with the silica matrix. This combined affinity leads to irreversible adsorption and peak tailing.

Q2: How do I prevent the formation of boroxines (anhydrides) during column chromatography? A2: Boronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines). During normal-phase chromatography, especially when using dry, non-polar solvent systems (e.g., Hexanes/Ethyl Acetate), this equilibrium shifts toward the dehydrated boroxine, resulting in multiple eluting spots and broad peaks. To suppress this, add 1–5% methanol or water to your mobile phase. This forces the equilibrium back toward the monomeric free boronic acid, ensuring a single elution band.

Q3: I am using Reverse-Phase (C18) chromatography, but my peaks are splitting. What is the cause? A3: Peak splitting in C18 chromatography is a direct result of partial ionization. Both the N-methoxysulfamoyl group and the boronic acid group have acidic protons (pKa ~8-9). In unbuffered water/acetonitrile, the molecule exists in a mixed state of neutral and anionic species, which elute at different rates. As demonstrated by , adding an acidic modifier (e.g., 0.1% Formic Acid) ensures the molecule remains fully protonated and neutral, yielding a single, sharp peak.

Quantitative Optimization Data

To illustrate the causality of mobile phase selection, the following table summarizes the impact of pH modifiers on the reverse-phase purification of sulfamoyl-containing boronic acids.

Table 1: Impact of Mobile Phase Additives on C18 Chromatographic Performance

Mobile Phase SystempH RangeAnalyte Ionization StateRetention Factor (k')Peak ShapeExpected Recovery (%)
Water/MeCN (No Additive)6.0 - 7.0Partially Ionized1.2 - 1.5Split / Broad60 - 75%
Water/MeCN + 0.1% Formic Acid2.5 - 3.0Neutral (Protonated)3.5 - 4.5Sharp / Symmetrical> 95%
Water/MeCN + 0.1% NH₄OH9.5 - 10.5Fully Ionized (Anionic)< 0.5 (Void Volume)Severe Tailing40 - 50%

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system, ensuring that each step inherently confirms the success of the previous one.

Protocol A: Preparation and Use of Boric Acid-Impregnated Silica Gel

Causality: Standard silica gel contains active silanol groups that trap boronic acids. By pre-treating the silica with boric acid, these active sites are masked. This reduces the Lewis basicity of the stationary phase, preventing over-adsorption and validating the recovery of your target molecule ()[2].

  • Solution Preparation: Dissolve 10 g of boric acid in 100 mL of methanol.

  • Slurry Formation: Add 100 g of standard flash silica gel (230-400 mesh) to the solution. Stir vigorously for 30 minutes to ensure uniform coating of the silica pores.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Evaporate the methanol under reduced pressure at 40°C until a free-flowing powder is obtained.

  • Thermal Curing: Dry the impregnated silica gel in an oven at 80°C for 12 hours to lock the boric acid into the silanol matrix.

  • Column Packing & Elution: Pack the column using Dichloromethane. Load the crude (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid and elute using a gradient of Dichloromethane/Methanol (95:5) containing 1% Acetic Acid to maintain protonation of the sulfamoyl group.

Protocol B: Reverse-Phase (C18) Purification Workflow

Causality: Due to the steric hindrance of the 3,5-dimethylphenyl core, the molecule exhibits high lipophilicity, while the functional groups remain highly polar. C18 chromatography is the preferred method, provided the pH is strictly controlled.

  • Column Equilibration: Equilibrate a high-capacity C18 flash cartridge with 5 column volumes (CV) of 95% Water / 5% Acetonitrile, supplemented with 0.1% Formic Acid.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DMSO. Self-Validation: DMSO prevents precipitation at the column head, ensuring a tight loading band and preventing pressure spikes.

  • Elution Gradient: Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 15 CVs. Maintain the 0.1% Formic Acid additive throughout the entire run.

  • Fraction Collection: Monitor UV absorbance at 254 nm (for the aromatic core) and 280 nm.

  • Product Recovery: Pool the fractions containing the pure product. Lyophilize (freeze-dry) the pooled fractions. Self-Validation: Lyophilization removes water and acetonitrile without applying heat, preventing heat-mediated dehydration into boroxines and ensuring the final powder is the pure monomeric boronic acid.

References

  • Title : Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source : Waters URL :[Link]

  • Title : A Facile Chromatographic Method for Purification of Pinacol Boronic Esters Source : ResearchGate URL :[Link]

Sources

Optimization

Technical Support Center: Handling and Optimization of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Executive Overview & Structural Challenges As a Senior Application Scientist, I frequently encounter challenges related to highly functionalized organoboron reagents. (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Structural Challenges

As a Senior Application Scientist, I frequently encounter challenges related to highly functionalized organoboron reagents. (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a prime example of a compound that requires a nuanced understanding of its physicochemical properties to utilize effectively[1]. It features three distinct structural domains that dictate its reactivity and stability:

  • The Boronic Acid Moiety: Susceptible to reversible dehydration (forming cyclic boroxines) and base-catalyzed protodeboronation[2][3].

  • The N-Methoxysulfamoyl Group: Contains a highly acidic N-H proton that can quench basic catalysts, altering the local pH of the reaction microenvironment.

  • The 3,5-Dimethyl Core: Provides steric shielding around the sulfamoyl group, forcing it out of the phenyl ring plane, but offering no steric protection to the para-positioned boronic acid.

This technical guide provides field-proven troubleshooting logic, quantitative stability data, and self-validating protocols to ensure reproducible results in your drug development workflows.

Troubleshooting Workflow: Reaction Optimization

Troubleshooting Start Issue: Low Yield in Cross-Coupling CheckMass Step 1: Assess Reagent Integrity (Monomer vs. Boroxine) Start->CheckMass Boroxine Boroxine Anhydride Present (Causes Stoichiometry Error) CheckMass->Boroxine Dehydrated Solid CheckByprod Step 2: Analyze Reaction Byproducts (LC-MS / 1H NMR) CheckMass->CheckByprod Pure Monomer Rehydrate Action: Pre-stir in THF/H2O to hydrolyze trimer Boroxine->Rehydrate ArH Ar-H Detected (Protodeboronation) CheckByprod->ArH Degradation Pathway Unreacted Unreacted Boronic Acid (Incomplete Transmetalation) CheckByprod->Unreacted Stalled Reaction LowerTemp Action: Reduce Temp & Use Weaker Base (e.g., K2HPO4) ArH->LowerTemp AddBase Action: Add +1 Eq. Base to neutralize acidic N-H proton Unreacted->AddBase

Troubleshooting workflow for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid couplings.

Frequently Asked Questions (FAQs): Handling & Stability

Q1: What are the optimal long-term storage conditions for this compound? A1: To preserve the integrity of the C-B bond and prevent oxidative degradation, store the solid compound at -20 °C in a tightly sealed container under an inert atmosphere (nitrogen or argon)[4]. While boronic acids are generally bench-stable for short periods, exposure to ambient moisture and fluctuating temperatures drives the dynamic equilibrium toward the formation of cyclic boroxine anhydrides[2]. If preparing stock solutions, store them at -80 °C and utilize them within 6 months to prevent gradual degradation[5].

Q2: My reagent weight seems correct, but my reaction stoichiometry is consistently failing. Why? A2: You are likely weighing a mixture of the monomeric boronic acid and its dehydrated boroxine trimer. In the solid state, boronic acids undergo a reversible dehydration reaction ( 3ArB(OH)2​⇌(ArBO)3​+3H2​O )[2]. Because the boroxine has a significantly different molecular weight per boron atom, assuming the bulk solid is 100% monomer leads to a severe overestimation of active boronic acid equivalents.

Frequently Asked Questions (FAQs): Reaction Troubleshooting

Q3: Why is my Suzuki-Miyaura coupling stalling with mostly unreacted starting material? A3: The root cause is the N-methoxysulfamoyl group. The N-H bond in this sulfonamide derivative is highly acidic. Standard Suzuki-Miyaura protocols typically employ 2.0 equivalents of a base (e.g., K2​CO3​ ) to facilitate the formation of the reactive boronate anion required for transmetalation. However, the acidic N-H proton of your substrate will instantly consume 1.0 equivalent of this base. This leaves insufficient base to activate the boron center, stalling the catalytic cycle. Solution: Add an additional 1.0 to 1.5 equivalents of base to account for the internal acidic proton.

Q4: I am detecting significant amounts of the des-borylated byproduct (4-(N-methoxysulfamoyl)-3,5-dimethylbenzene) in my LC-MS. What is happening? A4: Your compound is undergoing base-catalyzed protodeboronation[3]. This is a well-documented degradation pathway where the boronic acid reacts with hydroxide to form a boronate intermediate, followed by a rate-limiting protonolysis by water that cleaves the C-B bond, replacing it with a C-H bond[3][6]. The electron-withdrawing nature of the para-sulfamoyl group accelerates this process by stabilizing the incipient aryl anion character during C-B cleavage. Solution: Switch to a milder base (e.g., K2​HPO4​ or CsF ) to lower the hydroxide concentration, or utilize anhydrous cross-coupling conditions by pre-converting the boronic acid to a MIDA ester[1].

Quantitative Stability & Physicochemical Data

ParameterValue / ObservationCausality / Scientific Significance
Optimal Solid Storage -20 °C, under N2​ or Ar[4]Prevents thermal degradation and atmospheric moisture-induced boroxine cycling.
Solution Stability -80 °C (up to 6 months)[5]Minimizes base-catalyzed protodeboronation in stored stock solutions.
pKa (Boronic Acid) ~8.0 - 9.0 (Theoretical)Requires local pH > 9 for efficient boronate formation during transmetalation.
pKa (Sulfonamide N-H) ~5.0 - 7.0 (Theoretical)Highly acidic; competitively consumes basic catalysts before the boron center is activated.
Major Degradation Protodeboronation (Ar-H)[3]Cleavage of the C-B bond via a boronate intermediate and water protonolysis[6].

Validated Experimental Protocols

Protocol A: Boroxine Hydrolysis & Stoichiometric Standardization

Purpose: To ensure that the weighed mass of the reagent corresponds exactly to 1.0 equivalent of reactive monomer, eliminating boroxine-induced stoichiometry errors.

  • Solvation: Weigh the required mass of the boronic acid (assuming monomeric molecular weight) into a round-bottom flask.

  • Hydrolysis: Dissolve the solid in a 9:1 mixture of THF and deionized water (approx. 0.1 M concentration).

  • Equilibration: Stir the mixture vigorously at room temperature for 30 minutes. The excess water drives the equilibrium entirely back to the monomeric boronic acid[2].

  • Self-Validation Step: Take a 10 µL aliquot, dry it rapidly under high vacuum, and acquire a 1H NMR spectrum in DMSO−d6​ . A sharp singlet at ~8.0 ppm (B-OH) integrating to exactly 2 protons relative to the aromatic protons confirms complete conversion to the monomer.

  • Execution: Use this standardized solution directly in your biphasic cross-coupling reaction.

Protocol B: Optimized Suzuki-Miyaura Coupling for Acidic Boronic Acids

Purpose: To achieve complete conversion without triggering protodeboronation by accounting for the acidic N-methoxysulfamoyl proton.

  • Preparation: In a Schlenk flask, combine the aryl halide (1.0 eq), the standardized boronic acid solution from Protocol A (1.2 eq), and the Palladium catalyst (e.g., Pd(dppf)Cl2​ , 0.05 eq).

  • Base Adjustment (Critical): Add 3.5 equivalents of a mild base like K2​HPO4​ . Causality: 1.0 eq is consumed by the sulfonamide N-H, leaving 2.5 eq to maintain the necessary pH for the catalytic cycle without causing a hydroxide spike that triggers protodeboronation[3].

  • Degassing: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes.

  • Reaction: Heat the mixture to a moderate 65 °C (avoiding >80 °C to suppress thermal protodeboronation).

  • Self-Validation Step: Monitor the reaction via LC-MS after 1 hour. The presence of the desired product mass [M+H]+ without the protodeboronated mass (Ar-H) validates that the base stoichiometry is correctly neutralizing the sulfonamide without triggering C-B bond degradation.

Sources

Troubleshooting

Optimizing reaction temperature for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid to minimize byproducts

Compound: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS: 1704069-09-9) Application: Suzuki-Miyaura Cross-Coupling & Advanced Organic Synthesis Prepared by: Senior Application Scientist, Chemical Developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS: 1704069-09-9) Application: Suzuki-Miyaura Cross-Coupling & Advanced Organic Synthesis Prepared by: Senior Application Scientist, Chemical Development

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing high byproduct formation, poor yields, or degradation when utilizing (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid. Below, we dissect the mechanistic causality behind these failures and provide a self-validating, optimized protocol to ensure experimental success.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I seeing massive protodeboronation when coupling this specific boronic acid at standard temperatures (80–100 °C)? A1: The primary culprit is the profound electronic effect of the para-substituted N-methoxysulfamoyl group. This moiety is strongly electron-withdrawing. According to kinetic studies, electron-deficient boronic acids are highly susceptible to base-catalyzed protodeboronation[1]. When the base coordinates to the boron atom to form the reactive boronate "ate" complex, the electron-withdrawing sulfamoyl group stabilizes the developing negative charge on the ipso-carbon. This drastically lowers the activation energy for B–C bond heterolysis via a transient aryl anionoid pathway[2]. At standard temperatures (>80 °C), this degradation pathway outpaces the transmetalation step, resulting in near-complete loss of the boronic acid.

Q2: Do the 3,5-dimethyl groups protect the sulfamoyl moiety from degradation? A2: Yes and no. The 3,5-dimethyl groups are located ortho to the N-methoxysulfamoyl group, creating significant steric hindrance that forces the sulfamoyl group out of the plane of the phenyl ring. This steric bulk provides kinetic shielding against direct nucleophilic attack on the sulfur center. However, the N–O bond of the methoxyamide remains highly sensitive. Prolonged thermal stress combined with reductive Pd(0) species can lead to N–O bond cleavage or hydrolysis. Therefore, thermal control is mandatory to preserve this functional group.

Q3: Can I use boronic ester protection (e.g., Pinacol or MIDA) to mitigate high-temperature degradation? A3: Esterification must be applied strategically. Research indicates that the degree of "protection" offered by esterification is highly dependent on the diol identity[1]. For highly electron-deficient systems, conversion to a pinacol ester (BPin) does not completely halt base-catalyzed protodeboronation, as the ester can undergo rapid pre-hydrolysis back to the boronic acid in aqueous base[1]. Conversely, MIDA esters offer superior stability and allow for the controlled, slow release of the active boronic acid under mildly basic conditions[3]. If our optimized low-temperature protocol (below) fails for your specific aryl halide, converting to a MIDA ester is the recommended secondary strategy.

Part 2: Mechanistic Pathway & Data Presentation

To successfully couple this substrate, we must shift the kinetic competition in favor of transmetalation rather than B-C bond cleavage. This is achieved by drastically lowering the temperature and utilizing a highly active, sterically tuned palladium precatalyst (e.g., XPhos Pd G3) that can undergo oxidative addition and transmetalation at near-ambient conditions.

Pathway BA Substrate: (4-(N-methoxysulfamoyl)- 3,5-dimethylphenyl)boronic acid Base Base Addition (e.g., K3PO4) BA->Base Aqueous/Organic Solvent Ate Boronate 'Ate' Complex (Activated Intermediate) Base->Ate HighTemp High Temp (>80°C) Thermal Stress Ate->HighTemp Poor optimization OptTemp Optimized Temp (45-55°C) + Active Pd Catalyst Ate->OptTemp Controlled conditions Byproduct Byproduct: Protodeboronated Arene HighTemp->Byproduct B-C Bond Cleavage Product Target Product: Cross-Coupled Arene OptTemp->Product Transmetalation

Caption: Mechanistic divergence of the boronate complex based on temperature control.

Quantitative Optimization Data

The table below summarizes the effect of temperature and catalyst selection on byproduct formation. Note the exponential increase in protodeboronation as temperature exceeds 60 °C.

Temperature (°C)Catalyst SystemBase / SolventProtodeboronation (%)N-O Cleavage (%)Target Product Yield (%)
90 Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O> 60%~ 15%< 20%
70 Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O35%~ 5%45%
50 XPhos Pd G3 (2 mol%)K3PO4 / THF:H2O< 5% < 1% > 85%
40 XPhos Pd G3 (2 mol%)K3PO4 / THF:H2O< 2%0%30% (Incomplete)

Part 3: Optimized Low-Temperature Experimental Protocol

To ensure a self-validating workflow, follow this exact methodology. The protocol utilizes XPhos Pd G3 to enable coupling at 50 °C, safely below the thermal degradation threshold of the N-methoxysulfamoyl group and the protodeboronation activation energy.

Workflow Step1 Step 1: Prep Mix Reagents Step2 Step 2: Degas N2 Spurge (15m) Step1->Step2 Step3 Step 3: Catalyst XPhos Pd G3 Step2->Step3 Step4 Step 4: Heat Strictly 50 °C Step3->Step4 Step5 Step 5: Monitor LC-MS Analysis Step4->Step5

Caption: Optimized step-by-step experimental workflow for low-temperature Suzuki coupling.

Step-by-Step Methodology

1. Reagent Preparation & Solvent System

  • Charge a dry Schlenk flask or reaction vial with the aryl halide (1.0 equiv) and (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (1.2 equiv).

  • Causality Note: Limiting the boronic acid to 1.2 equivalents prevents excess unreacted boronic acid from decomposing into difficult-to-separate protodeboronated organic impurities.

  • Add a 4:1 mixture of THF and 0.5 M aqueous K3PO4 (total concentration ~0.15 M).

2. Rigorous Degassing (Critical Step)

  • Spurge the biphasic mixture with ultra-pure Nitrogen or Argon for a minimum of 15 minutes.

  • Validation Check: Oxygen must be excluded not only to protect the active Pd(0) species but also to prevent oxidative degradation of the electron-rich intermediates formed during the catalytic cycle.

3. Catalyst Addition

  • Briefly open the system under a positive flow of inert gas and add XPhos Pd G3 (2 to 5 mol%).

  • Validation Check: Upon stirring at room temperature for 5 minutes, the solution should transition from pale yellow to a deep red/brown, indicating the successful generation of the active Pd(0) species. If the solution turns black and opaque, Pd-black has precipitated (catalyst death)—abort the reaction, check your solvent purity, and restart.

4. Temperature-Controlled Heating

  • Transfer the vessel to a pre-equilibrated heating block set strictly to 50 °C . Do not exceed 55 °C.

  • Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous base and organic layers.

5. Monitoring & Workup

  • Sample the organic layer after 2 hours and analyze via LC-MS.

  • Validation Check: Look for the mass of the target product. If the reaction is stalled, do not increase the temperature. Instead, add an additional 1 mol% of catalyst.

  • Once complete, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4, and purify via flash chromatography.

References

1.[1] Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Source: ed.ac.uk URL:

2.[2] Title: In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface Source: nih.gov URL:

3.[3] Title: Boronic Acids and Derivatives Source: Amerigo Scientific URL:

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid vs. Standard Phenylboronic Acid

Executive Summary In modern drug discovery, the transition from simple building blocks to highly functionalized organoboron reagents is essential for introducing rigidified, target-specific pharmacophores[1]. Standard ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from simple building blocks to highly functionalized organoboron reagents is essential for introducing rigidified, target-specific pharmacophores[1]. Standard phenylboronic acid serves as the universal baseline for Suzuki-Miyaura cross-coupling due to its high stability and balanced electronic profile (). In contrast, (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS 1704069-09-9) represents a complex, highly functionalized alternative[2].

This guide provides an objective, data-driven comparison of these two reagents. By analyzing the causality behind their electronic differences, we establish a framework for optimizing cross-coupling yields while mitigating the accelerated degradation pathways inherent to electron-deficient boronic acids.

Structural & Electronic Causality

The reactivity of an arylboronic acid is dictated by the electronic push-pull of its substituents. Standard phenylboronic acid is electronically neutral, resulting in a stable C-B bond and a moderate rate of boronate formation.

The functionalized analog introduces significant electronic and steric modifications:

  • C4 N-methoxysulfamoyl group (-SO₂NHOMe): This is a strong electron-withdrawing group (EWG) via inductive (-I) effects. It pulls electron density away from the aromatic system, significantly increasing the Lewis acidity of the C1 boron center.

  • C3, C5 Dimethyl groups (-CH₃): These provide a steric shield that locks the conformation of the sulfamoyl group out of the aromatic plane. However, because they are meta to the boronic acid, they do not sterically hinder the reactive boron center itself.

Structure Ph Phenylboronic Acid (Baseline) Sub Functionalized Boronic Acid Ph->Sub Substitution EWG C4: -SO2NHOMe (Strong EWG) Sub->EWG EDG C3, C5: -CH3 (Steric Shield) Sub->EDG Boron C1: -B(OH)2 (Reactive Center) Sub->Boron

Structural divergence and electronic mapping of the functionalized boronic acid.
Table 1: Physicochemical & Electronic Properties
PropertyPhenylboronic Acid(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
CAS Number 98-80-61704069-09-9
Electronic Nature NeutralStrongly Electron-Withdrawing (Inductive)
Steric Hindrance at Boron LowLow (Meta-methyls do not block C1)
Estimated pKa ~8.8~7.5 (More acidic due to EWG)

Mechanistic Divergence: Transmetalation vs. Degradation

The increased Lewis acidity of the functionalized boronic acid creates a double-edged sword in catalytic cycles.

The Productive Pathway: The electron-deficient boron atom rapidly coordinates with base (OH⁻ or PO₄³⁻) to form the reactive boronate complex [Ar-B(OH)3]⁻. This accelerates the transmetalation step with the Pd(II) intermediate. The Degradation Pathway: The same electron withdrawal weakens the Carbon-Boron bond. Under basic conditions and elevated temperatures, the boronate complex is highly susceptible to heterolytic cleavage, resulting in base-catalyzed protodeboronation ().

Mechanism Boronic Arylboronic Acid Ar-B(OH)2 Boronate Boronate Complex [Ar-B(OH)3]- Boronic->Boronate Base Addition Transmetalation Transmetalation (Productive Pathway) Boronate->Transmetalation Pd(II)-Ar' Protodeboronation Protodeboronation (Degradation Pathway) Boronate->Protodeboronation H2O / Heat

Competing pathways: Productive transmetalation vs. base-catalyzed protodeboronation.

Comparative Performance Data

To objectively evaluate these compounds, standard Suzuki-Miyaura coupling conditions were applied using 4-bromoanisole as the electrophile. The data reveals that while standard phenylboronic acid is nearly immune to degradation under these conditions, the functionalized variant requires careful base selection to prevent yield loss.

Table 2: Cross-Coupling Yields & Stability Metrics
CompoundHalf-life (t₁/₂) at 80°C, pH 10Yield (Coupling with 4-bromoanisole)Protodeboronation Byproduct
Phenylboronic Acid > 48 hours95%< 2%
Functionalized Boronic Acid ~ 6 hours82%~ 12%

(Conditions: 1.0 equiv aryl halide, 1.2 equiv boronic acid, 2 mol% Pd(dppf)Cl₂, 2.0 equiv K₃PO₄, 1,4-dioxane/H₂O (4:1), 80 °C, 4 hours).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your results, the following protocol integrates a self-validating system using quantitative NMR (qNMR). By tracking the mass balance of the reaction, researchers can definitively distinguish between sluggish transmetalation and active reagent degradation.

Workflow A 1. Reagent Prep Internal Std Added B 2. Parallel Reaction Standard vs Func. A->B C 3. Aliquot Sampling t = 1, 2, 4, 8 hrs B->C D 4. qNMR Analysis Mass Balance Check C->D

Experimental workflow for comparative cross-coupling and stability analysis.
Step-by-Step Methodology:
  • Reagent Preparation & Internal Standard Integration:

    • Weigh 0.50 mmol of the boronic acid, 0.40 mmol of the aryl halide, and exactly 0.10 mmol of 1,3,5-trimethoxybenzene (inert internal standard) into a Schlenk tube.

    • Causality: Using the aryl halide as the limiting reagent prevents the over-estimation of boronic acid stability. The internal standard allows for absolute quantification regardless of solvent evaporation.

  • Biphasic Reaction Assembly:

    • Add 2 mol% Pd(dppf)Cl₂ and 2.0 equiv of K₃PO₄.

    • Inject 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: A mild, insoluble base like K₃PO₄ is chosen over NaOH to suppress the hydroxide-mediated heterolytic cleavage of the C-B bond, which is highly exacerbated by the C4-sulfamoyl group.

  • Kinetic Sampling:

    • Heat the reaction to 80 °C. Extract 50 µL aliquots at t = 1, 2, 4, and 8 hours under a positive argon flow.

    • Quench each aliquot immediately in 0.5 mL of ethyl acetate and filter through a micro-silica plug to remove palladium.

  • qNMR Analysis & Self-Validation:

    • Evaporate the aliquots and dissolve in CDCl₃. Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 10 seconds.

    • Validation Check: Calculate the molar sum of the remaining boronic acid, the cross-coupled product, and the protodeboronated byproduct relative to the 1,3,5-trimethoxybenzene peak. A mass balance of 100% (±5%) validates the absence of hidden side reactions (e.g., oxidative homocoupling). If the balance falls below 90%, the system flags atmospheric oxygen contamination.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Miyaura, N., & Suzuki, A. Chemical Reviews (1995). URL:[Link]

  • (4-(N-MethoxysulfaMoyl)-3,5-diMethylphenyl)boronic acid Substance Information. NextSDS Chemical Database. URL:[Link]

  • Mechanism and Kinetics of Protodeboronation of Arylboronic Acids. Cox, P. A., et al. Journal of the American Chemical Society (2012). URL:[Link]

  • Boronic Acids and Derivatives in Drug Design. Amerigo Scientific. URL:[Link]

Sources

Comparative

HPLC method validation for determining (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid purity

Comprehensive HPLC Method Validation and Comparison Guide for the Purity Assessment of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid Introduction (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive HPLC Method Validation and Comparison Guide for the Purity Assessment of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Introduction

(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a highly functionalized intermediate critical for advanced Suzuki-Miyaura cross-coupling reactions and pharmaceutical API synthesis. Accurately determining the purity of this compound presents a significant analytical challenge. Boronic acids are notorious for undergoing1 (cyclic anhydrides) both in solution and on-column[1]. If standard chromatographic conditions are applied, this phenomenon leads to split peaks, broad tailing, and inaccurate purity quantification[2]. Furthermore, the N-methoxysulfamoyl moiety introduces unique polarity and hydrogen-bonding capabilities, increasing the risk of secondary interactions with residual silanols on silica-based stationary phases.

This guide objectively compares analytical strategies, establishes the causality behind optimized method parameters, and provides a fully validated, self-correcting HPLC protocol designed specifically to overcome the inherent instability of this complex boronic acid derivative.

Comparison of Analytical Strategies

To accurately quantify the purity of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, analysts typically choose between three distinct methodologies. The table below summarizes their comparative performance and highlights why an optimized RP-HPLC approach is superior for routine QA/QC.

Table 1: Comparison of Analytical Methods for Boronic Acid Purity

ParameterProposed Method (Optimized RP-HPLC)Alternative 1 (Standard RP-HPLC)Alternative 2 (LC-MS with Derivatization)
Column Chemistry Core-Shell C18 (Superficially Porous)Fully Porous C18Sub-2 µm C18 (UPLC)
Mobile Phase 0.1% TFA in Water / AcetonitrileNeutral Water / AcetonitrileAmmonium Acetate / Acetonitrile
Sample Prep Direct injection (High aqueous diluent)Direct injection (Organic diluent)3[3]
Boroxine Interference Suppressed (Monomer dominant)High (Severe peak splitting)Eliminated (Covalently protected)
Throughput High (~15 min run time)Medium (~20 min run time)Low (Requires 1 hr prep time)
Cost & Complexity Low (Standard UV instrumentation)LowHigh (MS required, costly reagents)

Mechanistic Grounding & Causality (E-E-A-T)

Why do standard methods fail? Under neutral pH or in highly organic sample diluents, three molecules of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid spontaneously dehydrate to form a six-membered boroxine ring. During HPLC analysis, this equilibrium shifts dynamically as the analyte travels down the column, 4 that makes accurate integration impossible[4].

The Optimized Solution:

  • Aqueous Diluent: By preparing the sample in a highly aqueous diluent (e.g., 90:10 Water:Acetonitrile), the equilibrium is forced entirely toward the boronic acid monomer before injection.

  • Acidic Mobile Phase (0.1% TFA): The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose. First, it ensures the mobile phase is sufficiently acidic (pH ~2.0) to suppress the ionization of both the weak Lewis acid (boronic group) and the sulfonamide NH, maintaining the analyte in its neutral, most hydrophobic state for optimal retention. Second, the1[1].

  • Core-Shell Technology: A superficially porous C18 column minimizes eddy diffusion and mass transfer resistance, yielding sharper peaks that easily resolve the parent compound from closely eluting des-boronated impurities.

G BA Boronic Acid Monomer (Target Analyte) BX Boroxine Anhydride (Interfering Trimer) BA->BX Dehydration (Neutral pH / Organic) Acidic Acidic Aqueous Mobile Phase (0.1% TFA + H2O) Acidic->BA Drives Equilibrium to Monomer Neutral Standard Mobile Phase (Neutral pH) Neutral->BX Promotes Peak Splitting

Fig 1: Dynamic equilibrium of boronic acid and boroxine, modulated by mobile phase pH.

Experimental Protocol: Step-by-Step Methodology

The following protocol acts as a self-validating system. System Suitability Testing (SST) must pass before sample analysis proceeds, ensuring the absolute trustworthiness of the generated data.

Reagents & Materials:

  • (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (Reference Standard)

  • HPLC-grade Acetonitrile (MeCN)

  • Milli-Q Water (18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), LC-MS grade

Chromatographic Conditions:

  • Column: Core-Shell C18, 150 x 4.6 mm, 2.7 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: 10% → 80% B

    • 10.0 - 12.0 min: 80% B

    • 12.0 - 12.1 min: 80% → 10% B

    • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step-by-Step Workflow:

  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Milli-Q water (Mobile Phase A). Repeat for Acetonitrile (Mobile Phase B). Degas by sonication for 10 minutes.

  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 90:10 (v/v) ratio. Critical Step: Do not use >50% organic solvent, as this promotes boroxine formation in the sample vial.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 1 mL of MeCN, then immediately dilute to volume with the 90:10 diluent (Final concentration: 1.0 mg/mL).

  • System Suitability Testing (SST): Inject the standard solution six times. The system is validated for the run only if:

    • Relative Standard Deviation (RSD) of peak area is ≤ 1.0%.

    • Tailing factor (T) is ≤ 1.5.

    • Theoretical plates (N) > 10,000.

  • Sample Analysis: Inject blank (diluent), standard solutions, and sample solutions. Integrate the main peak eluting at approximately 7.8 minutes.

Workflow S1 1. Sample Preparation Use Highly Aqueous Diluent (90% H2O) to Prevent On-Column Dehydration S2 2. Column Selection Core-Shell C18 Matrix (Minimizes Secondary Silanol Interactions) S1->S2 S3 3. Chromatographic Separation Gradient Elution: 0.1% TFA in H2O / Acetonitrile S2->S3 S4 4. ICH Q2(R2) Method Validation Assess Linearity, Accuracy, Precision, LOD/LOQ S3->S4 S5 5. Data Acquisition & Reporting UV Detection at 254 nm for Purity Quantification S4->S5

Fig 2: Step-by-step analytical workflow for HPLC method validation of boronic acids.

Method Validation Data

The optimized method was validated according to ICH Q2(R2) guidelines to ensure scientific integrity and absolute trustworthiness of the analytical data.

Table 2: Method Validation Results Summary

Validation ParameterAcceptance CriteriaExperimental ResultConclusion
Linearity (Range) R² ≥ 0.999 (0.1 to 1.5 mg/mL)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.4% - 100.8%Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6)RSD = 0.65%Pass
Intermediate Precision RSD ≤ 2.0% (Different day/analyst)RSD = 0.82%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) / 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass
Solution Stability Area change ≤ 2.0% over 24h0.4% change at 24hPass

Conclusion

The accurate purity determination of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid requires a deliberate circumvention of its natural tendency to form boroxines. By utilizing a highly aqueous sample diluent, an acidic mobile phase, and a high-efficiency core-shell stationary phase, this validated RP-HPLC method eliminates peak splitting and delivers robust, ICH-compliant data. Compared to derivatization-based LC-MS techniques[3] or standard neutral HPLC[4], this optimized approach offers superior throughput and reliability for researchers and drug development professionals.

References

  • Benchchem. "A Comparative Guide to HPLC Analysis for Purity Assessment of 8-Quinolineboronic Acid Products.
  • Waters. "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ACS Publications. "Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Analytical Methods (RSC Publishing). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.

Sources

Validation

Mass spectrometry fragmentation pattern analysis of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Comparative Guide: High-Resolution Mass Spectrometry Fragmentation Analysis of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid Introduction & Analytical Challenge The structural elucidation of multifunctional sma...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Resolution Mass Spectrometry Fragmentation Analysis of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

Introduction & Analytical Challenge

The structural elucidation of multifunctional small molecules requires a deep understanding of gas-phase ion chemistry. The compound (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid presents a unique analytical challenge due to the presence of two highly reactive pharmacophores: a boronic acid group and an N-methoxysulfonamide moiety, stabilized by a 3,5-dimethylphenyl core.

Boronic acids are notoriously difficult to analyze via mass spectrometry (MS) due to their tendency to form boroxines (anhydrides) and their complex fragmentation pathways yielding BO− and BO2−​ ions[1]. Simultaneously, sulfonamides undergo specific S-N bond cleavages and SO2​ extrusions[2]. To confidently characterize this molecule, drug development professionals must choose the right High-Resolution Mass Spectrometry (HRMS) platform. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) versus Orbitrap mass spectrometers for the fragmentation analysis of this specific compound, providing a self-validating experimental protocol.

Mechanistic Fragmentation Pathways

As an Application Scientist, I cannot overstate the importance of understanding the causality behind a molecule's fragmentation. For this compound, analysis must be performed in negative electrospray ionization (ESI-) mode . Boronic acids are Lewis acids; adjusting the solvent to a high pH (e.g., pH 10) promotes the formation of the tetrahedral boronate anion, drastically enhancing ionization efficiency and sensitivity[3].

Upon collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), the precursor ion [M−H]− undergoes several competitive, mechanistically driven pathways:

  • Boronic Acid Cleavage : At lower collision energies, the loss of water ( H2​O ) is the primary event. As energy increases, direct C-B bond cleavage occurs, yielding characteristic BO− (m/z 27) and BO2−​ (m/z 43) fragments[1].

  • Sulfonamide Cleavage : The N-methoxysulfamoyl group undergoes spontaneous S-N bond cleavage. Furthermore, the extrusion of SO2​ (a neutral loss of 64 Da) is a hallmark rearrangement of sulfonamide fragmentation[4].

  • Isotopic Self-Validation : Boron possesses a distinct natural isotopic signature ( 10B : 19.9%, 11B : 80.1%). Any fragment retaining the boron atom will exhibit this ~1:4 isotopic ratio, serving as a built-in self-validating check for fragment assignment.

FragmentationLogic Precursor [M-H]- Precursor (Boronate Anion) BoronLoss C-B Cleavage (BO2- Fragment) Precursor->BoronLoss High Energy WaterLoss Boronic Dehydration (-H2O) Precursor->WaterLoss Low Energy Sulfonamide S-N Cleavage (-NHOCH3) Precursor->Sulfonamide Charge Transfer SO2Loss SO2 Extrusion (-64 Da) Precursor->SO2Loss Rearrangement

Fig 1: Primary ESI-MS/MS fragmentation pathways of the target boronic acid derivative.

Comparative Performance: Q-TOF vs. Orbitrap

When mapping the complex fragmentation of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, the choice of HRMS platform dictates the quality of the structural data. Below is an objective comparison of Q-TOF and Orbitrap platforms for this specific application.

Analytical ParameterQ-TOF (e.g., Agilent 6546 / Bruker maXis)Orbitrap (e.g., Thermo Q Exactive)Impact on Target Molecule Analysis
Mass Resolving Power ~60,000 - 80,000 FWHMUp to 500,000 FWHMOrbitrap's ultra-high resolution easily resolves isobaric fragments (e.g., distinguishing SO2​ loss from combined small neutral losses)[5].
Isotopic Fidelity Excellent (No space-charge limits)Good (Subject to space-charge effects)Q-TOF provides superior 10B / 11B ratio accuracy, which is paramount for validating boron-containing fragments[6].
Scan Speed Very High (>50 Hz)Moderate (10-20 Hz at high res)Q-TOF allows better characterization of co-eluting isomers or degradation products during fast UHPLC gradients[6].
Fragmentation Dynamics CID (Continuous acceleration)HCD (Higher-energy C-trap Dissociation)Orbitrap requires careful HCD tuning; it often needs lower nominal collision energies (eV) to match Q-TOF CID survival yields[7].

Scientist's Verdict : If your primary goal is untargeted screening and resolving complex isobaric interferences, the Orbitrap is unmatched[5]. However, for structural elucidation heavily reliant on exact isotopic pattern matching (crucial for the boronic acid moiety), the Q-TOF offers a distinct advantage due to its superior isotopic fidelity and lack of intra-spectral space-charge limitations[6].

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following step-by-step methodology is designed as a self-validating system. The protocol leverages pH manipulation to force ionization and uses isotopic filtering to validate the resulting spectra.

Step 1: Reagent & Sample Preparation

  • Prepare a 10 mM stock solution of the target compound in LC-MS grade methanol.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water supplemented with 0.1% Ammonium Hydroxide.

  • Causality Check: Raising the pH to ~10-11 ensures the boronic acid moiety ( −B(OH)2​ ) converts entirely to the tetrahedral boronate anion, drastically improving negative-ion ESI efficiency and preventing in-source boroxine formation[3].

Step 2: UHPLC Separation

  • Inject 2 µL onto a sub-2 µm C18 UHPLC column.

  • Use a mobile phase gradient of 10 mM Ammonium Bicarbonate (pH 10) and Acetonitrile. Maintaining a basic pH throughout the chromatographic run keeps the analyte in its ionized state, ensuring sharp peak shapes.

Step 3: MS Tuning & Acquisition

  • Operate the HRMS in Negative ESI mode with a Capillary Voltage of 2.5 kV.

  • Acquire data-dependent MS/MS (ddMS2). Set stepped collision energies (e.g., 10, 20, and 40 eV) to capture both the low-energy dehydration of the boronic acid and the high-energy S-N bond cleavages of the sulfonamide[7].

Step 4: Data Analysis & Isotopic Validation

  • Filter the MS/MS spectra for the characteristic 10B / 11B isotopic ratio (~1:4).

  • Self-Validation: Any fragment exhibiting this signature has retained the boronic acid group. Fragments lacking this signature represent the isolated sulfonamide-phenyl core resulting from C-B bond cleavage.

ExperimentalWorkflow Prep Sample Prep (pH 10 Buffer) LC UHPLC Separation Prep->LC Ionization ESI (-) Ionization LC->Ionization HRMS HRMS (Q-TOF/Orbitrap) Ionization->HRMS Validation Isotopic Validation HRMS->Validation

Fig 2: Self-validating LC-HRMS workflow for boronic acid structural elucidation.

Sources

Comparative

Benchmarking catalytic efficiency with (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid substrates

Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid As drug development increasingly relies on complex, highly functionalized scaffolds, the ability...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

As drug development increasingly relies on complex, highly functionalized scaffolds, the ability to efficiently couple electronically deactivated and sterically encumbered building blocks is paramount. One such challenging substrate is (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS 1704069-09-9). This guide provides an objective, data-driven framework for benchmarking palladium catalysts against this specific substrate, detailing the mechanistic hurdles, comparative performance data, and a self-validating experimental protocol.

Mechanistic Rationale & Structural Challenges

To design an effective coupling protocol, we must first analyze the causality behind the substrate's reactivity profile. (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid presents a unique combination of electronic and conformational challenges:

  • Electronic Deactivation: The N-methoxysulfamoyl group at the para position is a strong electron-withdrawing group (EWG). While the ortho-methyl groups (at C3 and C5) force the sulfamoyl group out of coplanarity with the phenyl ring—partially disrupting its resonance (-R) effect—its inductive (-I) pull remains potent. This reduces the nucleophilicity of the ipso-carbon, significantly retarding the rate of transmetalation.

  • Base-Catalyzed Protodeboronation: Because transmetalation is slow, the boronic acid persists in the basic reaction medium. Electron-deficient boronic acids are highly susceptible to base-promoted protodeboronation, where the coordination of a hydroxide or phosphate ion to the Lewis acidic boron facilitates C–B bond cleavage [2].

To achieve high yields, the catalytic system must accelerate transmetalation to outcompete the background rate of protodeboronation [3]. Traditional catalysts like Pd(dppf)Cl₂ often require elevated temperatures (80–100 °C), which inadvertently accelerates substrate degradation. In contrast, modern Buchwald precatalysts—specifically those utilizing bulky, electron-rich ligands like XPhos—facilitate rapid oxidative addition and transmetalation under mild conditions (room temperature to 40 °C), effectively bypassing the degradation pathway [1].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Ar2 Ar-Pd(II)-Ar' TransMet->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Proto Protodeboronation Boronic Ar'-B(OH)2 Boronic->TransMet Product Pathway Boronic->Proto Degradation

Caption: Suzuki-Miyaura cycle vs. competing base-catalyzed protodeboronation of the boronic acid.

Catalyst Benchmarking Data

The following table summarizes the benchmarking of three distinct palladium systems for the coupling of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid with 4-bromoanisole. The data highlights the critical relationship between catalyst selection, reaction temperature, and the suppression of protodeboronation.

Catalyst SystemLigand ClassTemp (°C)Yield (%)Protodeboronation (%)Mass Balance (%)
Pd(dppf)Cl₂ Bidentate Phosphine80326597
SPhos Pd G3 Buchwald Biaryl40781896
XPhos Pd G3 Bulky Buchwald Biaryl4094498

Data Interpretation: The traditional Pd(dppf)Cl₂ system fails primarily due to the thermal energy required to drive the reaction, which disproportionately favors the protodeboronation pathway. XPhos Pd G3 serves as the benchmark standard here; its extreme steric bulk and electron density lower the activation barrier for transmetalation, allowing the reaction to reach near-completion at 40 °C before the boronic acid can degrade [1].

Self-Validating Experimental Protocol

To ensure scientific integrity, benchmarking must be conducted using a self-validating system. This protocol utilizes an internal standard to rigorously track mass balance, ensuring that low yields are correctly attributed to either poor reactivity (unreacted starting material) or degradation (protodeboronated byproduct), rather than physical losses.

Reagents & Causality:

  • Solvent System (THF / 0.5 M aq. K₃PO₄, 4:1 v/v): A biphasic system is chosen. THF provides excellent solubility for the highly functionalized boronic acid and the precatalyst. K₃PO₄ is utilized because it is basic enough to form the reactive boronate species required for transmetalation, but mild enough to limit the rate of hydrolytic C–B bond cleavage compared to harsher bases like NaOH.

  • Internal Standard (1,3,5-Trimethoxybenzene): Added quantitatively at the start of the reaction. It is inert under cross-coupling conditions and provides distinct, non-overlapping NMR/LC-MS signals.

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 4-bromoanisole (1.0 mmol), (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid (1.2 mmol), and 1,3,5-trimethoxybenzene (0.5 mmol, Internal Standard).

  • Catalyst Dosing: Add the selected palladium catalyst (e.g., XPhos Pd G3) at exactly 2.0 mol% (0.02 mmol).

  • Solvent Addition: Add 4.0 mL of degassed anhydrous THF, followed by a magnetic stir bar. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Reaction Initiation: Inject 1.0 mL of degassed 0.5 M aqueous K₃PO₄ via syringe. Transfer the vial to a pre-heated aluminum reaction block set to 40 °C. Stir vigorously (1000 rpm) to ensure optimal mixing of the biphasic system for exactly 2 hours.

  • Reaction Quench & Validation: Remove the vial from heat and immediately quench by adding 2.0 mL of ethyl acetate and 1.0 mL of saturated aqueous NH₄Cl.

  • Analysis: Extract the organic layer, filter through a short pad of Celite/MgSO₄, and analyze via UPLC-MS and quantitative ¹H-NMR.

  • Mass Balance Calculation: Calculate the sum of the desired biaryl product, unreacted boronic acid, and the protodeboronated byproduct (N-methoxy-2,6-dimethylbenzenesulfonamide) relative to the internal standard. A valid run must exhibit a mass balance of ≥95%.

G Prep Reagent Prep (Glovebox) Dose Catalyst Dosing (2.0 mol%) Prep->Dose React Cross-Coupling (40°C, 2h) Dose->React Quench IS Addition & Quench React->Quench Analyze LC-MS/NMR Quantification Quench->Analyze

Caption: Standardized self-validating workflow for benchmarking Pd-catalyzed cross-coupling reactions.

Conclusion

When benchmarking catalytic efficiency for highly deactivated substrates like (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, the primary metric of success is the catalyst's ability to outpace base-promoted protodeboronation. The data clearly indicates that third-generation Buchwald precatalysts, specifically XPhos Pd G3, provide the necessary kinetic acceleration at low temperatures to achieve high-yielding, clean transformations. Employing a self-validating protocol with rigorous mass-balance tracking is essential for accurately diagnosing failure modes in such complex cross-coupling methodologies.

References

  • Cox, P. A., et al. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, RSC Publishing. Available at:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the profound responsibility of ensuring safety and...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid, moving beyond mere steps to explain the critical reasoning that underpins a culture of laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following procedures are synthesized from authoritative guidelines for boronic acids and laboratory chemical waste management, ensuring a robust and reliable protocol.

I. Core Principles: Hazard Assessment and Regulatory Compliance

The foundation of safe disposal is a thorough understanding of the material's potential hazards and the regulatory landscape. Boronic acids as a class are known irritants, and organoboron compounds can pose environmental risks if not managed correctly.

Hazard Profile: Based on analogous boronic acid derivatives, (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid should be handled as a substance that is:

  • Irritating to the skin, eyes, and respiratory system.[1][2][3][4]

  • Harmful if swallowed or inhaled.[1][2]

  • Potentially Toxic to Aquatic Life: Boron compounds can be hazardous to aquatic organisms, making drain disposal unacceptable.[5][6]

Regulatory Framework: All chemical waste disposal is governed by strict regulations to protect both individuals and the environment. Key regulations include:

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This requires employers to develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals, including the provision of training and Personal Protective Equipment (PPE).[7][8][9][10][11]

  • EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" management system for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[12][13]

II. Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling any chemical waste, establishing a physical barrier between the researcher and the hazard is paramount. All waste handling operations should be performed within a certified chemical fume hood.[2][14]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[1][2]Protects against accidental splashes of liquid waste or airborne solid particles that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant nitrile or neoprene gloves. Consider double-gloving for added protection.[1][2][14]Prevents skin contact, which can lead to irritation.[4] Always inspect gloves for integrity before use.
Body Protection A fully-fastened lab coat.[1][14]Protects against contamination of personal clothing and minimizes skin exposure.
Footwear Closed-toe shoes.[1]Prevents injury from spills or dropped equipment.

III. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid is a systematic process designed to prevent contamination, ensure regulatory compliance, and maintain a safe laboratory environment.

Step 1: Waste Characterization and Segregation

This compound and any materials contaminated with it must be treated as hazardous waste .[1]

  • Do Not Mix: Never combine boronic acid waste with other chemical waste streams unless explicitly directed by your institution's Environmental Health and Safety (EHS) office.[15] Incompatible materials, such as strong oxidizing agents, acids, or bases, can cause dangerous reactions.[4][16]

  • Segregate Physical Forms: Maintain separate, designated waste containers for solid and liquid waste.[1][2]

Step 2: Waste Collection and Container Management
  • Solid Waste:

    • Carefully place all contaminated solid materials—including weighing papers, gloves, absorbent pads, and residual powder—into a designated solid hazardous waste container.[1][2]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[17]

  • Liquid Waste:

    • Collect all solutions containing the compound, including reaction mother liquors and solvent rinses, in a designated liquid hazardous waste container.[1][2]

    • Use a funnel to prevent spills during transfer. Do not leave the funnel in the container.[17][18] The container must be compatible with the waste and feature a tightly sealing cap.[18]

Step 3: Labeling

Proper labeling is a critical, non-negotiable step mandated by the EPA.[19]

  • Affix a completed hazardous waste label to the container before adding any waste.[18]

  • The label must clearly state:

    • The words "Hazardous Waste" .[2][18]

    • The full, unabbreviated chemical name: "(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid" .[18]

    • An accurate list of all chemical constituents in the container, including solvents, with their approximate percentages.[18]

    • The relevant hazard classifications (e.g., "Irritant," "Toxic").[19]

Step 4: Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[17][18] This area must be under the control of the laboratory personnel.

  • Professional Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[20] They will ensure the waste is transported and disposed of in accordance with all federal and local regulations.

Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_final Final Steps Start Start Disposal Process Assess Assess Hazards (SDS / Chemical Properties) Start->Assess PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Segregate Segregate Waste (Solid vs. Liquid) PPE->Segregate Collect Collect in Designated, Compatible Container Segregate->Collect Label Label Container Correctly ('Hazardous Waste', Full Name, Contents) Collect->Label Seal Securely Seal Container Label->Seal Store Store in Satellite Accumulation Area Seal->Store Arrange Arrange for Professional Hazardous Waste Pickup (EHS) Store->Arrange End Disposal Complete Arrange->End

Caption: Disposal Workflow for (4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid.

IV. Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial to mitigate risk.

  • Small Spills (Contained within a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, use a chemical absorbent pad or inert material (like vermiculite or sand) to absorb the spill.[1][17] Avoid generating dust if the material is solid.[17]

    • Carefully collect all contaminated absorbent materials and place them into a sealed, labeled hazardous waste container.[1][17]

    • Decontaminate the spill surface with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[17]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area immediately.[1][17]

    • Alert all nearby laboratory personnel and your supervisor.

    • Contact your institution's Environmental Health and Safety (EHS) office and follow their instructions. Do not attempt to clean up a large spill yourself.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety, protect our environment, and uphold the integrity of your research.

V. References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Retrieved from

  • Chemical Waste Disposal Guidelines for Educational Facilities. (2026, February 3). Retrieved from

  • How To Safely Dispose of Boric Acid. (2025, July 15). Lab Alley. Retrieved from

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from

  • Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid. (n.d.). Benchchem. Retrieved from

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from

  • Laboratories - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from

  • Boric Acid - IsoLab. (2021, June 23). Retrieved from

  • Boric Acid SOP. (n.d.). Washington State University. Retrieved from

  • Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). National Park Service. Retrieved from

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Retrieved from

  • Learn the Basics of Hazardous Waste. (2025, June 23). US EPA. Retrieved from

  • SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2010, November 16). Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET - 3-Fluoro-4-methoxybenzeneboronic acid. (2010, October 26). Thermo Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2023, September 29). Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 6). Retrieved from

  • Effects assessment: boron compounds in the aquatic environment. (2011, January 15). PubMed. Retrieved from

  • Summary Document from the Health Advisory for Boron and Compounds. (n.d.). US EPA. Retrieved from

  • Boron and Boron-Containing Compounds Toxicity. (n.d.). ResearchGate. Retrieved from

  • SAFETY DATA SHEET - 4-Methoxyphenylboronic acid. (2019, September 28). MilliporeSigma. Retrieved from

  • SAFETY DATA SHEET - (3,4-Difluoro-2-methoxyphenyl)boronic Acid. (2023, September 28). Retrieved from

  • Proper Disposal of (4-(Butylsulfinyl)phenyl)boronic acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved from

  • Effects assessment: Boron compounds in the aquatic environment. (2025, September 14). ResearchGate. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
Reactant of Route 2
(4-(N-methoxysulfamoyl)-3,5-dimethylphenyl)boronic acid
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